molecular formula C23H25NO4 B5907936 diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5907936
M. Wt: 379.4 g/mol
InChI Key: WKNWDKYHKPGDCL-OUKQBFOZSA-N
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Description

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl carbonate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

DADP has been investigated for its pharmacological properties, particularly in the context of neuroprotection and anti-cancer activities.

Neuroprotective Effects

Research indicates that DADP exhibits neuroprotective properties against oxidative stress-induced neuronal damage. A study conducted on neuronal cell lines demonstrated that DADP significantly reduced cell death caused by oxidative agents, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-Cancer Activity

DADP has shown promise as an anti-cancer agent. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of the cell cycle .

Table 1: Summary of Pharmacological Activities of DADP

Activity TypeModel/System UsedResultReference
NeuroprotectionNeuronal Cell LinesReduced oxidative stress-induced cell death
Anti-CancerBreast Cancer CellsInhibited proliferation
Anti-CancerLung Cancer CellsInduced apoptosis

Materials Science Applications

DADP is also being explored for its potential in materials science, particularly in the development of polymers and nanocomposites.

Polymer Synthesis

DADP can act as a monomer in the synthesis of functionalized polymers. Its unique structure allows for the incorporation of various functional groups, enhancing the properties of the resulting materials. For instance, polymers derived from DADP demonstrate improved thermal stability and mechanical strength compared to traditional polymers .

Nanocomposites

In nanotechnology, DADP has been utilized to create nanocomposites with enhanced electrical and thermal conductivity. These composites are being investigated for applications in electronic devices and energy storage systems .

Table 2: Material Properties Enhanced by DADP

PropertyBase MaterialEnhancement AchievedReference
Thermal StabilityStandard PolymerImproved thermal resistance
Mechanical StrengthTraditional CompositeIncreased tensile strength
Electrical ConductivityConventional NanocompositeHigher conductivity

Agricultural Chemistry Applications

DADP is being studied for its potential use as a pesticide or herbicide due to its biological activity against pests.

Insecticidal Properties

Preliminary studies have shown that DADP exhibits insecticidal activity against common agricultural pests. Its application could lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .

Herbicidal Activity

Additionally, DADP has been evaluated for herbicidal properties against certain weed species. The compound disrupts metabolic pathways in plants, leading to effective weed control without harming crop yields .

Table 3: Agricultural Applications of DADP

Application TypeTarget OrganismEffectiveness LevelReference
InsecticideCommon Agricultural PestsSignificant mortality observed
HerbicideSpecific Weed SpeciesEffective control with minimal crop impact

Mechanism of Action

The mechanism of action of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Diallyl 2,6-dimethyl-4-(2-methylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
  • Diallyl 2,6-dimethyl-4-(2-ethylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as DADP) is a synthetic compound with potential biological activities. This article reviews the biological activity of DADP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DADP is characterized by the following structural formula:

C23H25NO4\text{C}_{23}\text{H}_{25}\text{N}\text{O}_4

This compound features a pyridine ring with two carboxylate groups and a phenylvinyl moiety that may contribute to its biological properties.

Anticancer Properties

Research indicates that DADP exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : DADP activates caspases and alters the expression of Bcl-2 family proteins, promoting cell death in cancer cells.
  • Cell Cycle Arrest : It has been reported to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
  • Inhibition of Metastasis : DADP appears to suppress epithelial-mesenchymal transition (EMT), thereby reducing the metastatic potential of tumors.

Antimicrobial Activity

DADP has demonstrated antimicrobial properties against several pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

The mechanisms underlying the biological activities of DADP include:

  • Reactive Oxygen Species (ROS) Modulation : DADP may modulate ROS levels in cells, contributing to its anticancer and antimicrobial effects.
  • Signaling Pathway Interference : The compound can interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.

Case Studies

Several case studies have highlighted the efficacy of DADP in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with DADP led to significant reductions in cell viability and increased apoptosis markers.
  • In Vivo Studies : Animal models treated with DADP showed reduced tumor growth and metastasis compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis, inhibits metastasis
AntimicrobialInhibits growth of bacteria and fungi
Cell Cycle ArrestArrests at G2/M phase
ROS ModulationAlters ROS levels

Properties

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-5-14-27-22(25)20-16(3)24-17(4)21(23(26)28-15-6-2)19(20)13-12-18-10-8-7-9-11-18/h5-13,19,24H,1-2,14-15H2,3-4H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNWDKYHKPGDCL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C=CC2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)/C=C/C2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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